Danofloxacin-d3 Mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

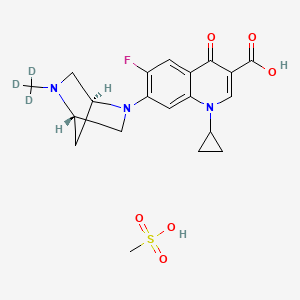

Danofloxacin-d3 Mesylate is a deuterium-labeled derivative of Danofloxacin Mesylate, a fluoroquinolone antibiotic primarily used in veterinary medicine. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, particularly those causing respiratory diseases in livestock . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Danofloxacin-d3 Mesylate can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Danofloxacin molecule. The synthesis typically involves the following steps:

Deuterium Exchange Reaction: The introduction of deuterium atoms into the Danofloxacin molecule is achieved through a deuterium exchange reaction. This process involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Mesylation: The mesylate salt form is obtained by reacting Danofloxacin-d3 with methanesulfonic acid (mesylate) under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Large-Scale Deuterium Exchange: Conducting the deuterium exchange reaction on a larger scale using industrial reactors and deuterium sources.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Danofloxacin-d3 Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives with modified quinolone rings.

Reduction: Reduced derivatives with altered carbonyl groups.

Substitution: Substituted products with new functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Danofloxacin-d3 Mesylate has a wide range of scientific research applications:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in animal models.

Antibacterial Research: Used to study the efficacy and mechanism of action of fluoroquinolone antibiotics against various bacterial pathogens.

Drug Development: Serves as a reference standard in the development and testing of new antibacterial agents.

Veterinary Medicine: Applied in research focused on improving treatments for respiratory diseases in livestock.

Mecanismo De Acción

Danofloxacin-d3 Mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Enrofloxacin: A veterinary fluoroquinolone used for similar indications but with a different spectrum of activity.

Levofloxacin: A human fluoroquinolone with broader applications in treating bacterial infections.

Uniqueness

Danofloxacin-d3 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This makes it a valuable tool in both research and veterinary applications .

Actividad Biológica

Danofloxacin-d3 Mesylate is a deuterated derivative of Danofloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine. The incorporation of deuterium in the molecular structure enhances its utility in pharmacokinetic and pharmacodynamic studies. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, pharmacokinetics, and applications in research.

- Molecular Formula : C20H24FN3O6S

- Molecular Weight : Approximately 456.50 g/mol

- Isotopic Labeling : Presence of three deuterium atoms

This compound exhibits significant antibacterial activity against a variety of aerobic gram-negative bacteria. Its primary mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts normal DNA supercoiling, leading to cell death .

Antibacterial Spectrum

The compound is effective against several pathogens commonly found in veterinary medicine:

- Staphylococcus aureus

- Mannheimia haemolytica

- Other gram-negative bacteria

Pharmacokinetics

Studies have established the pharmacokinetic profile of this compound in various animal models. For example, research involving sheep demonstrated that after intravenous and intramuscular administration, Danofloxacin achieves high concentrations in tissues such as the lung and liver . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | > 3 L/kg |

| Half-life (t1/2) | Approximately 6 hours |

| Maximum Concentration (Cmax) | Varies by tissue |

Case Studies and Research Findings

- Pharmacokinetics in Sheep :

- Tissue Depletion Studies :

- Ex Vivo Activity Against Mannheimia haemolytica :

Applications in Research

Due to its isotopic labeling with deuterium, this compound serves as a valuable tool in various research applications:

- ADME Studies : It allows researchers to track absorption, distribution, metabolism, and excretion pathways effectively.

- Drug Interaction Studies : The compound can be used to assess potential drug interactions by comparing its distribution with other drugs.

- Toxicity Assessments : Investigating the potential toxicity of Danofloxacin can be enhanced by using labeled forms to trace their metabolic pathways in vivo.

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-MIJXDKMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.